![molecular formula C6H11F2NO B1403266 (1R,6S)-6-Amino-2,2-difluorocyclohexanol CAS No. 1374973-14-4](/img/structure/B1403266.png)
(1R,6S)-6-Amino-2,2-difluorocyclohexanol
Overview
Description
(1R,6S)-6-Amino-2,2-difluorocyclohexanol, also known as ADAF, is a chiral fluorinated amino alcohol that has gained significant attention in the scientific community due to its potential applications in drug design and development. ADAF is a versatile molecule that can be easily synthesized and modified, making it a valuable tool for researchers in various fields.
Scientific Research Applications
Proline Amino Acids in NMR and Medicinal Chemistry
Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, examining their conformational preferences and their incorporation into model peptides. The distinct conformations of these amino acids were leveraged for sensitive detection in 19F NMR, proposing their applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to target ribosome . The ribosome is a major target in the cell for clinically used antibiotics .
Mode of Action
It is known that similar compounds interact with their targets, such as the ribosome, to inhibit translation .
Biochemical Pathways
Similar compounds have been known to affect the translation process in the cell .
Pharmacokinetics
Similar compounds have been known to have various pharmacokinetic properties .
Result of Action
Similar compounds have been known to inhibit the translation process in the cell, leading to various downstream effects .
Action Environment
Similar compounds have been known to be influenced by various environmental factors .
properties
IUPAC Name |
(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)3-1-2-4(9)5(6)10/h4-5,10H,1-3,9H2/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELVGYMNGIHCKI-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)(F)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C(C1)(F)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,6S)-6-Amino-2,2-difluorocyclohexanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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